molecular formula C17H12N2O4 B11959149 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide CAS No. 68352-27-2

1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide

Cat. No.: B11959149
CAS No.: 68352-27-2
M. Wt: 308.29 g/mol
InChI Key: HDZNXUFSRGJXLN-UHFFFAOYSA-N
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Scientific Research Applications

Antimycobacterial Activity

HNN has shown significant potential as an antimycobacterial agent. A study focused on developing a miniaturized voltammetric method for determining HNN's concentration in solution highlighted its efficacy against mycobacterial strains. The research utilized cyclic voltammetry to assess the redox properties of HNN, revealing cathodic and anodic peaks that facilitate its quantification in biological samples. The limit of quantification was found to be approximately 10 nmol/L, indicating its sensitivity for analytical applications .

Table 1: Antimycobacterial Activity of HNN

CompoundMycobacterial StrainMIC (µmol/L)Reference
HNNMycobacterium kansasii13.0
HNNMycobacterium marinum28.4
HNNMycobacterium tuberculosisNot specified

Anticancer Properties

Recent investigations have expanded the understanding of HNN's biological effects, particularly in cancer research. Studies have demonstrated that ring-substituted derivatives of hydroxynaphthalene carboxamides, including HNN, exhibit antiproliferative effects in various cancer cell lines, such as THP-1 (monocytic leukemia) and MCF-7 (breast cancer). The mechanism involves induction of apoptosis and modulation of the cell cycle, particularly through the accumulation of cells in the G1 phase .

Case Study: Apoptotic Induction

In a notable study, HNN derivatives were shown to induce apoptosis in THP-1 cells. This was evidenced by increased levels of reactive oxygen species (ROS), mitochondrial membrane depolarization, and cytochrome c release, which are critical indicators of mitochondrial-mediated apoptosis . The structure-activity relationship indicated that electron-withdrawing groups on the anilide moiety enhanced cytotoxicity.

Analytical Chemistry Applications

HNN's electrochemical properties have made it a subject of interest in analytical chemistry. The development of a voltammetric method for its determination allows for rapid and sensitive analysis in complex matrices, including bacterial growth media. This method is particularly useful for monitoring HNN concentrations in pharmaceutical formulations or biological samples .

Table 2: Electrochemical Properties of HNN

ParameterValue
Cathodic Peak-0.6 V
Anodic Peak+0.2 V
Optimal pH7.0
Limit of Quantification10 nmol/L

Mechanism of Action

The mechanism of action of 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Biological Activity

1-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide, often abbreviated as HNN, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of HNN, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The structural formula of HNN is characterized by a naphthalene backbone with a hydroxyl group and a nitrophenyl substituent. The presence of these functional groups is crucial for its biological activity.

Structural Formula of HNN .

HNN exhibits various biological activities, primarily through interactions with specific biological targets:

  • Enzyme Inhibition : HNN has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various diseases. For instance, it may interact with carbonic anhydrase (CA), an enzyme crucial for physiological processes such as respiration and acid-base balance .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which is beneficial in combating oxidative stress-related diseases. This property is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms.

Biological Activities

The following table summarizes the key biological activities associated with HNN:

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits carbonic anhydrase and other enzymes involved in metabolic processes
Antioxidant ActivityScavenges free radicals, reducing oxidative stress
Anticancer PotentialShows promise in cancer treatment through modulation of signaling pathways

Case Studies

Several studies have investigated the biological effects of HNN:

  • Anticancer Activity : A study explored the effects of HNN on cancer cell lines, revealing that it induces apoptosis in specific types of cancer cells. The mechanism involves the activation of caspases and modulation of the PI3K/Akt signaling pathway, which are critical for cell survival and death .
  • Neuroprotective Effects : Research indicated that HNN could protect neuronal cells from oxidative damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in models of neurodegeneration .
  • Metabolic Regulation : Another study highlighted HNN's role in regulating metabolic pathways by inhibiting key enzymes involved in glucose metabolism, suggesting potential applications in managing diabetes .

Properties

CAS No.

68352-27-2

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C17H12N2O4/c20-16-14-4-2-1-3-11(14)5-10-15(16)17(21)18-12-6-8-13(9-7-12)19(22)23/h1-10,20H,(H,18,21)

InChI Key

HDZNXUFSRGJXLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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